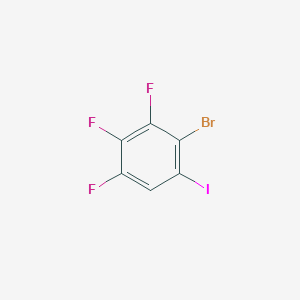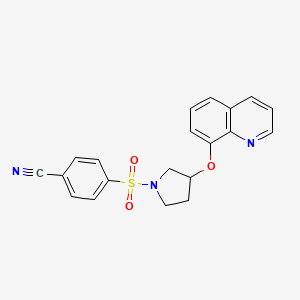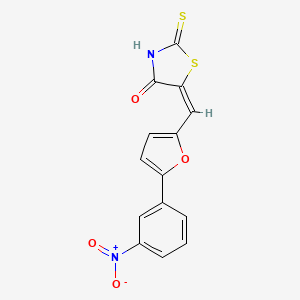
2-Bromo-3,4,5-trifluoroiodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of 2-Bromo-3,4,5-trifluoroiodobenzene typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route involves the bromination of 2,3,4-trifluoroaniline, followed by diazotization and subsequent iodination. The reaction conditions for these steps include the use of solvents like methylene dichloride and reagents such as bromine, sodium nitrite, sulfuric acid, and hypophosphorous acid . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Análisis De Reacciones Químicas
2-Bromo-3,4,5-trifluoroiodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine, fluorine, and iodine) on the benzene ring. Common reagents for these reactions include organometallic reagents and catalysts like palladium.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form carbon-carbon bonds under mild conditions.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo such reactions under appropriate conditions.
Aplicaciones Científicas De Investigación
2-Bromo-3,4,5-trifluoroiodobenzene has several applications in scientific research:
Synthetic Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, including polymers and electronic devices.
Biological Research: It can be used as a probe in biochemical studies to investigate the interactions of halogenated aromatic compounds with biological systems.
Mecanismo De Acción
The mechanism by which 2-Bromo-3,4,5-trifluoroiodobenzene exerts its effects is primarily through its ability to participate in various chemical reactions. The presence of multiple halogen atoms on the benzene ring influences its reactivity and interaction with other molecules. For example, in coupling reactions, the compound acts as an electrophile, facilitating the formation of new carbon-carbon bonds .
Comparación Con Compuestos Similares
2-Bromo-3,4,5-trifluoroiodobenzene can be compared with other halogenated benzene derivatives, such as:
2-Bromo-4,5-difluoroiodobenzene: Similar in structure but with one less fluorine atom, affecting its reactivity and applications.
2-Iodo-3,4,5-trifluorobenzene: Lacks the bromine atom, which can influence its chemical behavior and suitability for certain reactions.
2-Bromo-3,4,5-trifluorobenzene: Lacks the iodine atom, which can alter its reactivity in coupling reactions and other chemical processes.
These comparisons highlight the unique properties of this compound, particularly its reactivity and versatility in synthetic applications.
Propiedades
IUPAC Name |
4-bromo-1,2,3-trifluoro-5-iodobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrF3I/c7-4-3(11)1-2(8)5(9)6(4)10/h1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOJTBMNSZMLBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1I)Br)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrF3I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.88 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-methoxybenzyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2407330.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide](/img/structure/B2407333.png)

![2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-6-(4-methylbenzyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2407337.png)


![N-(2-methylbenzo[d]thiazol-5-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2407343.png)
![N-[6-(2-methylpropylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2407344.png)
![9-methoxy-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2407345.png)
![1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride](/img/new.no-structure.jpg)
![6-Phenyl-2-[1-(pyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2407350.png)
![N-(4-ethylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2407351.png)

